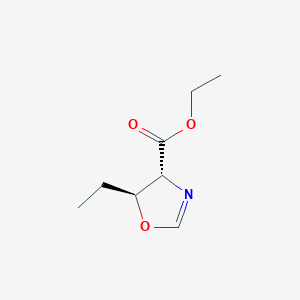
Ethyl (4R,5S)-5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate is a chiral compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by its unique stereochemistry, which is denoted by the (4R,5S) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-3-oxobutanoate with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of (4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce dihydrooxazole derivatives.
Scientific Research Applications
(4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-Methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate: Similar in structure but with methyl groups instead of ethyl groups.
(4R,5S)-Propyl 5-propyl-4,5-dihydrooxazole-4-carboxylate: Contains propyl groups, leading to different physical and chemical properties.
Uniqueness
(4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and potential applications. Its distinct structure allows for selective interactions in biological systems, making it a valuable compound in research and development.
Properties
CAS No. |
62772-38-7 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl (4R,5S)-5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-6-7(9-5-12-6)8(10)11-4-2/h5-7H,3-4H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
ZPQCKAKGSOTLNA-NKWVEPMBSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](N=CO1)C(=O)OCC |
Canonical SMILES |
CCC1C(N=CO1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















